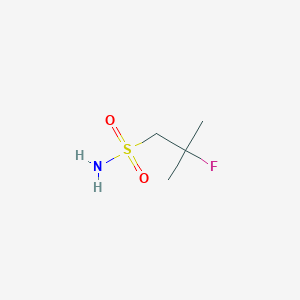

2-Fluoro-2-methylpropane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10FNO2S |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-fluoro-2-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C4H10FNO2S/c1-4(2,5)3-9(6,7)8/h3H2,1-2H3,(H2,6,7,8) |

InChI Key |

SVUIDSKPZQSFST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 2 Methylpropane 1 Sulfonamide and Analogues

Established Synthetic Routes to Sulfonamide Derivatives

The foundational methods for constructing sulfonamide frameworks have been well-documented, providing reliable pathways to a wide array of derivatives.

The most conventional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.incbijournal.comresearchgate.net This reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

The reactivity in this condensation can be influenced by the nucleophilicity of the amine; primary amines are generally more reactive than secondary amines. ijarsct.co.incbijournal.com For instance, quantitative yields have been reported for reactions between highly nucleophilic primary amines like p-toluidine (B81030) and aromatic sulfonyl chlorides such as tosyl chloride. cbijournal.com

Table 1: Examples of Amine-Sulfonyl Chloride Condensation This table is representative of the general reaction and not specific to 2-fluoro-2-methylpropane-1-sulfonamide.

| Amine | Sulfonyl Chloride | Base | Yield | Reference |

|---|---|---|---|---|

| Aniline | Benzene (B151609) sulfonyl chloride | Pyridine | 100% | cbijournal.com |

The synthesis of fluorinated sulfonamides like 2-fluoro-2-methylpropane-1-sulfonamide relies on the availability of the corresponding fluorinated sulfonyl chloride precursor, in this case, 2-fluoro-2-methylpropane-1-sulfonyl chloride. The synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorosulfonation of starting materials like S-alkyl isothiourea salts. organic-chemistry.org Another approach involves the reaction of thiols with an oxidizing agent and a chloride source. For example, 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) can be converted to its corresponding sulfonyl chloride by treatment with bleach (NaOCl) and hydrochloric acid. rsc.org

The stability and reactivity of the sulfonyl chloride precursor are critical. Tertiary alkanesulfonyl chlorides, such as the non-fluorinated analogue 2-methyl-2-propanesulfonyl chloride, are known to undergo a solvolysis-decomposition reaction, which involves the extrusion of sulfur dioxide and the formation of products via a carbocation intermediate. nih.gov This contrasts with the concerted bimolecular nucleophilic substitution (SN2) mechanism typically observed for primary and secondary alkanesulfonyl chlorides. nih.gov The presence of the fluorine atom in 2-fluoro-2-methylpropane-1-sulfonyl chloride is expected to influence its stability and reaction pathway.

Advanced Synthetic Approaches to Fluorinated Sulfonamides

To overcome the limitations of traditional methods, such as the instability of sulfonyl chloride intermediates, advanced synthetic strategies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgscirp.org In the context of sulfonamide synthesis, microwave irradiation can be used to drive the reaction between sulfonic acids and amines directly, thereby avoiding the isolation of potentially unstable sulfonyl chlorides. organic-chemistry.orgacs.org

One notable microwave-assisted method involves a two-step process: first, a sulfonic acid is activated with 2,4,6-trichloro- organic-chemistry.orgscirp.orgacs.org-triazine (TCT) and triethylamine. The resulting intermediate is then treated with an amine under microwave irradiation to yield the final sulfonamide product. organic-chemistry.orgscribd.com This technique has demonstrated broad substrate scope, accommodating various sulfonic acids and amines, and provides high-purity sulfonamides in excellent yields. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 2.5 hours | Good | scirp.org |

Cyclic sulfonamides, known as sultams, are important structural motifs in medicinal chemistry. researchgate.net Advanced cyclization strategies have been developed for the synthesis of fluorinated sultams. One such method is the carbanion-mediated intramolecular cyclization. researchgate.net

A specific example involves the treatment of CF₃-substituted N-allenamides with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). This reagent promotes a 5-endo-dig cyclization on an ene-ynamide intermediate that is generated in situ. rsc.org This process leads to the formation of fluorinated γ-sultams, demonstrating a sophisticated approach to constructing complex cyclic fluorinated sulfonamide structures. rsc.org

Oxidative sulfamidation provides a pathway to synthesize substituted sulfonamides directly from alkenes. Theoretical studies have highlighted differences in reactivity between fluorinated and non-fluorinated sulfonamides in these reactions. nih.govnih.gov

When an alkene is treated with a sulfonamide in the presence of an oxidative system like tert-butyl hypochlorite (B82951) (BuᵗOCl) and sodium iodide (NaI), active N-iodinated intermediates (RSO₂NHI and RSO₂NI₂) are formed. nih.govnih.gov The subsequent reaction pathway depends on the nature of the sulfonamide. Non-fluorinated sulfonamides typically lead to the formation of N-sulfonylaziridines. In contrast, highly fluorinated sulfonamides like trifluoromethanesulfonamide (B151150) (triflamide) tend to yield bis-triflamidation products. nih.gov This difference in reactivity underscores the significant electronic influence of the fluorinated alkyl group on the reaction mechanism. nih.govnih.gov

Another relevant advanced technique is the late-stage oxidative nucleophilic fluorination of N-arylsulfonamides using reagents such as hydrogen fluoride-pyridine (HF·pyridine) and phenyliodine diacetate (PIDA) to introduce a fluorine atom onto the aromatic ring of the sulfonamide. uq.edu.au

Direct Synthesis Methods and Process Optimization

The direct synthesis of fluorinated sulfonamides often commences from corresponding sulfonyl chlorides or sulfonic acids. A common approach involves the reaction of a sulfonyl fluoride with a suitable amine. For instance, the synthesis of N-alkylated perfluorooctanesulfonamides is typically achieved by reacting perfluorooctanesulfonyl fluoride with a primary or secondary amine. This method can be adapted for the synthesis of 2-Fluoro-2-methylpropane-1-sulfonamide, likely starting from 2-fluoro-2-methylpropane-1-sulfonyl fluoride and reacting it with ammonia (B1221849) or a protected amine equivalent.

An alternative strategy for the formation of the sulfonyl fluoride precursor involves the deoxyfluorination of sulfonic acids. This can be a two-step process involving the in situ formation of a sulfonyl chloride followed by a halogen exchange, or a more direct, single-step deoxyfluorination.

A key challenge in these syntheses is the introduction of the fluorine atom at the tertiary carbon. This might be achieved through electrophilic fluorination of a suitable precursor. The synthesis of α-fluorosulfonamide analogues has been reported via electrophilic fluorination of the corresponding protected sulfonamide precursors. This suggests a plausible route to 2-Fluoro-2-methylpropane-1-sulfonamide could involve the fluorination of a 2-methylpropane-1-sulfonamide (B2547082) derivative.

Table 1: General Conditions for N-Alkylation of Perfluoroalkanesulfonyl Fluorides

| Parameter | Condition | Purpose |

| Reactants | Perfluoroalkanesulfonyl fluoride, Primary/Secondary Amine | Formation of the sulfonamide bond |

| Solvent | Diethyl ether, Dioxane | To dissolve reactants and facilitate reaction |

| Temperature | Varies (often room temperature) | To control reaction rate and minimize side reactions |

| Stoichiometry | Excess amine | To drive the reaction to completion |

Stereoselective Synthesis Considerations in Fluorinated Sulfonamide Chemistry (e.g., using sulfinamides)

When the fluorinated carbon atom is a stereocenter, as is the case in many bioactive sulfonamide analogues, stereoselective synthesis becomes a critical consideration. While 2-Fluoro-2-methylpropane-1-sulfonamide itself is achiral, the principles of stereoselective synthesis are paramount for many of its analogues.

A powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries, with sulfinamides being particularly prominent. Chiral N-tert-butanesulfinylimines, derived from the condensation of aldehydes or ketones with tert-butanesulfinamide, are versatile intermediates. Diastereoselective addition of nucleophiles to these imines allows for the creation of new stereocenters with high levels of control. Subsequent removal of the sulfinyl group provides access to enantioenriched amines, which can then be converted to the corresponding sulfonamides.

For example, the diastereoselective addition of organometallic reagents to N-sulfinylimines bearing a fluorine atom on the electrophilic carbon can lead to the formation of chiral fluorinated amines. These can then be sulfonylated to yield the desired chiral fluorinated sulfonamides. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the approach of the nucleophile.

Table 2: Key Chiral Auxiliaries in Asymmetric Sulfonamide Synthesis

| Chiral Auxiliary | Application | Key Feature |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines and subsequently sulfonamides. | Forms stable, easily handled sulfinylimines; high diastereoselectivity in nucleophilic additions. |

| Quinine | Asymmetric synthesis of sulfinamides. | A readily available and recyclable natural product. |

| Fluorinated Oxazolidinones (FOX) | Asymmetric alkylation, hydroxylation, or fluorination of amide enolates. | Can provide excellent diastereoselectivity. |

Derivatization and Structural Diversification Strategies for 2-Fluoro-2-methylpropane-1-sulfonamide Analogues

Once a core sulfonamide structure like 2-Fluoro-2-methylpropane-1-sulfonamide is synthesized, its derivatization allows for the exploration of structure-activity relationships and the fine-tuning of its physicochemical properties. A primary site for derivatization is the sulfonamide nitrogen.

N-alkylation is a common strategy to introduce a wide range of substituents. This can be achieved by reacting the primary sulfonamide with an alkyl halide in the presence of a base. For instance, N-alkyl perfluorooctanesulfonamides can be further alkylated with bromoethanol or a bromoacetic acid ester, followed by hydrolysis, to introduce functionalized side chains. A similar approach could be applied to 2-Fluoro-2-methylpropane-1-sulfonamide to generate a library of analogues with varying N-substituents.

The Mitsunobu reaction offers an alternative method for N-alkylation, allowing for the use of alcohols as the alkylating agent. This reaction proceeds under mild conditions and can tolerate a variety of functional groups.

Structural diversification can also be achieved by modifying the alkyl backbone of the sulfonamide. This would involve starting from different fluorinated sulfonyl fluoride precursors. The synthesis of analogues with different substitution patterns on the propane (B168953) chain would allow for a systematic investigation of the impact of structural changes on the compound's properties.

Furthermore, the sulfonamide moiety itself can be a point of diversification. For example, the introduction of methyl sulfonamide substituents has been shown to improve the pharmacokinetic properties of certain drug

Rigorous Spectroscopic and Structural Elucidation of 2 Fluoro 2 Methylpropane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and confirming the presence and environment of the fluorine atom. The analysis is based on predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), derived from established principles and data from analogous structures.

The proton NMR spectrum is expected to reveal three distinct signals corresponding to the three unique proton environments in the 2-Fluoro-2-methylpropane-1-sulfonamide molecule.

Methyl Protons (-C(CH₃)₂): The six equivalent protons of the two methyl groups are anticipated to produce a single, prominent signal. Due to coupling with the adjacent fluorine atom across three bonds (³JHF), this signal is predicted to appear as a doublet. Its chemical shift would be in the upfield region, characteristic of alkyl protons, but slightly deshielded by the proximate electronegative fluorine.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the sulfonyl group are also expected to couple with the fluorine atom (³JHF), resulting in a doublet. The strong electron-withdrawing effect of the -SO₂NH₂ group will cause this signal to appear significantly downfield compared to the methyl protons.

Sulfonamide Protons (-NH₂): The two protons of the primary sulfonamide group are expected to appear as a broad singlet. Its chemical shift can be variable and is often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, the signal for sulfonamide protons appears between 8.78 and 10.15 ppm.

Predicted ¹H NMR Data for 2-Fluoro-2-methylpropane-1-sulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -C(CH ₃)₂ | 1.3 - 1.6 | Doublet | ~18-22 (³JHF) | 6H |

| -CH ₂SO₂- | 3.2 - 3.5 | Doublet | ~20-24 (³JHF) | 2H |

| -NH ₂ | 5.0 - 8.0 | Broad Singlet | - | 2H |

The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct carbon signals. A key feature of this spectrum will be the splitting of these signals due to carbon-fluorine coupling. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings.

Methyl Carbons (-C(C H₃)₂): The two equivalent methyl carbons will produce a single signal. This signal will be split into a doublet by the fluorine atom across two bonds (²JCF).

Methylene Carbon (-C H₂-): The methylene carbon, also two bonds away from the fluorine, will appear as a doublet (²JCF). Its chemical shift will be significantly downfield due to the direct attachment to the electron-withdrawing sulfonyl group. Chemical shifts for methylene groups adjacent to sulfonyl fluoride (B91410) groups have been observed in the 52.8-65.7 ppm range.

Quaternary Carbon (-C (CH₃)₂F): The quaternary carbon directly bonded to the fluorine atom will exhibit the most downfield shift among the aliphatic carbons due to the direct electronegative effect of fluorine. This signal will be split into a large doublet due to the strong one-bond coupling (¹JCF).

Predicted ¹³C NMR Data for 2-Fluoro-2-methylpropane-1-sulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| -C(C H₃)₂ | 20 - 25 | Doublet | ~20-25 (²JCF) |

| -C H₂SO₂- | 55 - 65 | Doublet | ~18-22 (²JCF) |

| -C (CH₃)₂F | 90 - 100 | Doublet | ~160-180 (¹JCF) |

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. Its large chemical shift dispersion (~800 ppm) makes it exceptionally sensitive to the local electronic environment.

For 2-Fluoro-2-methylpropane-1-sulfonamide, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal will be complex due to coupling with the neighboring protons. It will be split by the six equivalent methyl protons across three bonds (³JFH) and the two methylene protons, also across three bonds (³JFH). This would likely result in a complex multiplet, theoretically a "triplet of septets" or more likely an unresolved multiplet, providing definitive evidence for the connectivity between the fluorine atom and the alkyl backbone.

Predicted ¹⁹F NMR Data for 2-Fluoro-2-methylpropane-1-sulfonamide

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and elucidating the structure of 2-fluoro-2-methylpropane-1-sulfonamide through analysis of its fragmentation patterns. In electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺.

The fragmentation of sulfonamides is well-documented and typically involves cleavage of the sulfur-nitrogen bond and rearrangements. nih.govresearchgate.net For 2-fluoro-2-methylpropane-1-sulfonamide, the major fragmentation pathways are predicted to be influenced by the stability of the resulting fragments, particularly the tert-butyl carbocation.

A primary fragmentation event would be the cleavage of the C-S bond, leading to the highly stable tert-butyl cation. Another significant pathway, common in sulfonamides, is the neutral loss of sulfur dioxide (SO₂), a process that often occurs through intramolecular rearrangement. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-Fluoro-2-methylpropane-1-sulfonamide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₄H₁₁FNO₂S + H]⁺ | Protonated molecular ion [M+H]⁺ |

| 92 | [C₄H₁₀FN]⁺ | Loss of SO₂ from the molecular ion |

| 79 | [SO₂NH₂]⁺ | Cleavage of the C-S bond |

Note: The fragmentation pattern is predictive and based on established principles for sulfonamide mass spectrometry. researchgate.netlibretexts.org

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comrigaku.com It provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing.

While a specific crystal structure for 2-fluoro-2-methylpropane-1-sulfonamide has not been reported, extensive data from the Cambridge Structural Database (CSD) on analogous small-molecule sulfonamides allow for a reliable prediction of its molecular geometry. iucr.orgnih.gov

Table 2: Predicted Molecular Geometry Parameters for 2-Fluoro-2-methylpropane-1-sulfonamide

| Parameter | Description | Expected Value / Conformation |

|---|---|---|

| S-O Bond Length | Double bond character | ~1.43 Å |

| S-N Bond Length | Single bond | ~1.63 Å |

| S-C Bond Length | Single bond | ~1.78 Å |

| O-S-O Bond Angle | Tetrahedral geometry | ~120° |

Note: These values are based on averaged data from structurally related sulfonamides found in crystallographic databases. iucr.orgnih.gov

The crystal packing of sulfonamides is predominantly directed by strong intermolecular hydrogen bonds. nih.govresearchgate.netacs.org The sulfonamide group contains an excellent hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygens).

Powder X-ray Diffraction (XRPD) is a vital technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, which is dependent on the crystal lattice structure. The XRPD pattern is a plot of diffracted X-ray intensity against the diffraction angle (2θ).

For 2-fluoro-2-methylpropane-1-sulfonamide, XRPD would be used to:

Confirm Crystalline Identity: The obtained pattern can be compared to a calculated pattern from single-crystal data to confirm the bulk material's identity and purity.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. nih.gov The technique is crucial for screening and identifying potential polymorphic forms, which can have different physical properties.

Monitor Stability: XRPD can be used to monitor the phase integrity of the material during processing and storage, detecting any unwanted phase transformations. americanpharmaceuticalreview.com

Each peak in the XRPD pattern corresponds to a specific set of lattice planes in the crystal, as defined by Bragg's Law (nλ = 2d sinθ). americanpharmaceuticalreview.com

Advanced Computational and Theoretical Chemistry Studies of 2 Fluoro 2 Methylpropane 1 Sulfonamide

Quantum Chemical Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying molecules of this size. nih.gov DFT calculations are used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy structure on the potential energy surface.

For fluorinated sulfonamides, functionals that account for dispersion effects, such as ωB97XD, are often recommended to accurately model weak intramolecular and intermolecular interactions. nsf.govrsc.org Standard hybrid functionals like B3LYP are also widely used for geometry optimizations and electronic structure calculations. peerj.comresearchgate.net These calculations yield critical data on the molecule's electronic properties, including the distribution of electron density, molecular orbital energies (HOMO-LUMO), and dipole moment, which are fundamental to its reactivity and interactions.

Table 1: Representative Geometric Parameters Calculated via DFT This table illustrates the type of data obtained from DFT geometry optimization for a molecule like 2-Fluoro-2-methylpropane-1-sulfonamide. The values are hypothetical and represent typical bond lengths and angles for similar chemical groups.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | S | O1 | ~1.45 Å | |

| S | O2 | ~1.45 Å | ||

| S | N | ~1.65 Å | ||

| C | F | ~1.40 Å | ||

| Bond Angle | O1 | S | O2 | ~120° |

| O1 | S | N | ~107° | |

| C | S | N | ~105° | |

| Dihedral Angle | O1 | S | N | H |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. worktribe.comscielo.org.mx While more computationally demanding than DFT, they can offer higher accuracy for certain properties.

The choice of basis set is critical for obtaining reliable results, especially for fluorinated systems. Pople-style basis sets like 6-311++G(d,p) are commonly employed for geometry and vibrational frequency calculations. nih.govmdpi.com For properties that are more sensitive to electron correlation and the description of the electron density far from the nuclei, such as NMR chemical shifts, Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are often preferred. rsc.orgworktribe.com Research has shown that for fluorine atoms, the addition of excessive polarization or diffuse functions may not always enhance accuracy, likely due to the element's high electronegativity which tightly holds its electron density. nsf.govnih.gov

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹⁹F NMR chemical shifts is a powerful application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for such calculations. nsf.gov Studies have demonstrated that functionals like ωB97XD combined with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ can predict ¹⁹F chemical shifts with a high degree of accuracy, often within 4 ppm of experimental values. nsf.govrsc.orgworktribe.comnih.gov These predictions can help in identifying different conformers or degradation products of fluorinated compounds. nsf.gov

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. mdpi.com Functionals like B3LYP with a 6-311++G(d,p) basis set are commonly used for this purpose. mdpi.com The resulting theoretical spectrum allows for the assignment of specific vibrational modes (e.g., S=O symmetric and asymmetric stretches, N-H bend, C-F stretch) to the experimentally observed bands. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors. scirp.org

Mechanistic Insights from Computational Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. For fluorinated sulfonamides, including 2-fluoro-2-methylpropane-1-sulfonamide, theoretical calculations provide invaluable insights into their reactivity, stability, and the mechanisms of their transformations.

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of reactions involving fluorinated sulfonamides. nih.gov These studies allow for the exploration of various possible reaction pathways and the identification of the most energetically favorable routes. By calculating the geometries of reactants, products, and, crucially, the transition states that connect them, researchers can understand the step-by-step process of a chemical transformation.

For instance, in reactions involving the sulfonamide group, computational models can predict the transition state structures for processes such as N-alkylation, N-arylation, or deprotonation. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming events, offering a deeper understanding of the reaction mechanism. While specific studies on 2-fluoro-2-methylpropane-1-sulfonamide are not extensively documented in the reviewed literature, general principles from computational studies on similar sulfonamides can be applied. For example, the reaction of a sulfonamide with an electrophile would proceed through a transition state where the nitrogen atom's lone pair attacks the electrophilic center. The presence of the electron-withdrawing fluorine atom in 2-fluoro-2-methylpropane-1-sulfonamide is expected to influence the nucleophilicity of the nitrogen atom and, consequently, the energy of this transition state.

The energetic landscape of a reaction, comprising the relative energies of reactants, intermediates, transition states, and products, dictates the kinetics and thermodynamics of the transformation. Computational methods, such as DFT, are employed to calculate these energies with a high degree of accuracy.

Key energetic parameters obtained from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.

For transformations involving fluorinated sulfonamides, computational studies reveal how the fluorine substituent modulates the energetic landscape. The strong electron-withdrawing nature of fluorine can stabilize anionic intermediates and transition states, thereby lowering the activation energy for certain reaction pathways. rsc.org The table below provides hypothetical, yet representative, energetic data for a generic reaction of a fluorinated sulfonamide, illustrating the type of information gleaned from computational analyses.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|---|

| Deprotonation | ΔH | 25.3 | Enthalpy change for the removal of the sulfonamide proton. |

| ΔG | 22.1 | Gibbs free energy change, indicating spontaneity. | |

| Nucleophilic Attack | Ea | 15.8 | Activation energy for the sulfonamide anion attacking an electrophile. |

| ΔErxn | -10.2 | Overall energy change for the nucleophilic attack step. |

Analysis of Fluorine's Electronic Effects on Sulfonamide Reactivity and Conformation

The introduction of a fluorine atom into an organic molecule can dramatically alter its electronic properties, which in turn influences its reactivity and conformational preferences. nih.gov In 2-fluoro-2-methylpropane-1-sulfonamide, the fluorine atom is situated on the carbon adjacent to the sulfonamide group, leading to significant electronic perturbations.

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect polarizes the C-F bond and withdraws electron density from the neighboring atoms. nih.gov Consequently, the acidity of the N-H proton in the sulfonamide group is expected to increase compared to its non-fluorinated analog. nih.gov This enhanced acidity can facilitate deprotonation and subsequent reactions at the nitrogen center.

Fluorination also impacts the conformational landscape of the molecule. The gauche effect, a stereoelectronic preference for a gauche conformation in certain fluorinated alkanes, may influence the rotational barriers around the C-C and C-S bonds. Computational studies on related fluorinated compounds have shown that fluorine substitution can anchor specific conformations, which can be crucial for biological activity and intermolecular interactions. nih.gov The table below summarizes the key electronic and conformational effects of fluorine in a sulfonamide context.

| Property | Effect of Fluorine | Underlying Principle |

|---|---|---|

| Acidity (pKa) | Increases (pKa decreases) | Inductive electron withdrawal stabilizes the conjugate base. nih.gov |

| Bond Lengths | Shortening of adjacent C-C and C-S bonds | Inductive effects and potential hyperconjugative interactions. |

| Dipole Moment | Increases | High electronegativity of fluorine creates a strong bond dipole. nih.gov |

| Conformational Preference | Can favor specific rotamers (e.g., gauche) | Stereoelectronic effects such as the gauche effect. |

Intermolecular Interaction Studies (e.g., NH–π Interactions with Aromatic Rings)

Non-covalent interactions play a pivotal role in molecular recognition, crystal packing, and drug-receptor binding. nih.gov For sulfonamides, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. mdpi.com Furthermore, the N-H group can participate in weaker, yet significant, NH–π interactions with aromatic rings. sdu.dk

Computational studies, often in conjunction with experimental techniques like X-ray crystallography, can quantify the strength and geometry of these interactions. sdu.dk Quantum mechanical calculations can determine the interaction energies and decompose them into various components, such as electrostatic, dispersion, and charge-transfer contributions.

In the context of 2-fluoro-2-methylpropane-1-sulfonamide interacting with an aromatic system (e.g., a benzene (B151609) ring), the N-H bond can orient itself towards the electron-rich π-face of the aromatic ring. The strength of this NH–π interaction is influenced by the electronic nature of the aromatic ring; electron-donating substituents on the ring strengthen the interaction, while electron-withdrawing groups weaken it. sdu.dk The presence of the fluorine atom in the sulfonamide can modulate the hydrogen bond donating capacity of the N-H group, thereby influencing the strength of the NH–π interaction.

The following table presents typical calculated interaction energies for NH–π interactions between a model sulfonamide and substituted benzene rings, showcasing how electronics tune the interaction strength.

| Aromatic Partner | Substituent | Calculated Interaction Energy (kcal/mol) | Nature of Interaction |

|---|---|---|---|

| Anisole | -OCH3 (Electron-donating) | -3.5 | Stronger NH–π interaction |

| Benzene | -H (Neutral) | -2.8 | Baseline NH–π interaction |

| Nitrobenzene | -NO2 (Electron-withdrawing) | -1.9 | Weaker NH–π interaction |

Chemical Reactivity and Mechanistic Organic Transformations of 2 Fluoro 2 Methylpropane 1 Sulfonamide

Nucleophilic and Electrophilic Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is amphiphilic in its reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it potentially nucleophilic. However, this nucleophilicity is significantly attenuated by the powerful electron-withdrawing effect of the adjacent sulfonyl group. Consequently, the sulfonamide nitrogen is a weak nucleophile.

Conversely, the hydrogen atoms attached to the nitrogen are acidic and can be abstracted by a base. This deprotonation generates a sulfonamidate anion, which is a substantially more potent nucleophile. This anion can participate in various substitution and addition reactions. The sulfur atom of the sulfonyl group is highly electrophilic due to the polarization of the S=O bonds and is susceptible to attack by strong nucleophiles.

Furthermore, certain N-substituted sulfonamides can act as either electrophilic or nucleophilic reagents depending on the reaction partner. For instance, N-methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide can react electrophilically with enolates and nucleophilically with benzyl (B1604629) halides. This dual reactivity highlights the versatility of the sulfonamide functional group in synthesis.

| science Atomic Center | bolt Reactivity | mediation Influencing Factors | biotech Potential Reactions |

|---|---|---|---|

| Nitrogen (N) | Weakly Nucleophilic | Electron-withdrawing SO₂ group reduces lone pair availability. | Alkylation, Acylation (typically requires deprotonation first). |

| Nitrogen Anion (N⁻) | Strongly Nucleophilic | Deprotonation by a base. | SN2 reactions, Michael additions. |

| Sulfur (S) | Electrophilic | Polarization by two oxygen atoms. | Nucleophilic attack by strong nucleophiles (e.g., organometallics). |

| Amide Hydrogens (N-H) | Acidic | Stabilization of the conjugate base by the SO₂ group. | Deprotonation with bases (e.g., NaH, alkoxides). |

Impact of Fluorine Substitution on Alkyl Group Reactivity and Selectivity

The introduction of a fluorine atom at the tertiary C2 position of the 2-methylpropane group has a profound impact on the reactivity of the alkyl chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of over 100 kcal/mol, rendering it highly resistant to homolytic cleavage. nih.gov

Despite its strength, the C-F bond can undergo heterolytic cleavage under certain conditions. nih.gov However, in 2-fluoro-2-methylpropane-1-sulfonamide, several factors limit the reactivity of the alkyl group:

Inductive Effect : The highly electronegative fluorine atom exerts a strong negative inductive effect (-I), which destabilizes the formation of a partial positive charge on the adjacent carbon atoms. This effect significantly disfavors S_N_2 reactions at the C1 methylene (B1212753) carbon, as it would require the development of a partially positive carbon in the transition state. nih.gov

Steric Hindrance : The bulky tertiary carbon center (C2), substituted with a fluorine and two methyl groups, creates significant steric hindrance around the C1 carbon, further impeding access for nucleophiles in S_N_2 reactions.

S_N_1 Reactions : The formation of a carbocation at the C2 position via loss of a fluoride (B91410) ion is highly unfavorable due to the destabilizing inductive effect of the adjacent sulfonylmethyl group. Similarly, an S_N_1 reaction at C1 is unlikely due to the primary nature of the carbon.

Therefore, the fluorine substitution, in combination with the steric bulk of the 2-methylpropyl group, renders the alkyl portion of the molecule relatively inert to standard nucleophilic substitution reactions. This stability is a key feature often exploited in medicinal chemistry to block metabolic soft spots. nih.gov

Cyclization Reactions and Formation of Sultam Structures

Sultams, or cyclic sulfonamides, are an important class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov Their synthesis typically involves intramolecular cyclization of a sulfonamide derivative. While 2-fluoro-2-methylpropane-1-sulfonamide itself lacks the necessary functionality to cyclize directly, it could serve as a precursor to substrates designed for sultam formation.

Common strategies for synthesizing sultams from acyclic sulfonamides include:

Intramolecular Michael Addition : Vinyl sulfonamides can undergo intramolecular conjugate addition with a tethered nucleophile, such as an alcohol, to form seven- or eight-membered sultams. nih.gov

Ring-Closing Metathesis (RCM) : Sulfonamides containing two terminal alkene moieties can be cyclized using Grubbs' catalyst to form various ring-sized sultams. nih.gov

Radical Cyclization : Alkyl radicals can be generated on the sulfonamide side chain, which then undergo intramolecular cyclization. For example, silver-catalyzed decarboxylative alkylation can induce the cyclization of vinyl sulfonamides to form benzo-fused-γ-sultams. rsc.org

Carbanion-mediated Cyclization : Deprotonation of a carbon alpha to both the sulfonamide and another electron-withdrawing group can generate a carbanion that acts as an intramolecular nucleophile. chemrxiv.org

For 2-fluoro-2-methylpropane-1-sulfonamide to participate in such reactions, it would first need to be functionalized, for example, by introducing a double bond or a second functional group onto the alkyl chain or by N-alkylation with a suitable reactive partner.

Participation in Complex Catalytic Cycles (e.g., Copper-catalyzed reactions)

Transition metal catalysis provides powerful tools for C-N and C-C bond formation involving sulfonamides. Copper catalysts, in particular, have been shown to be effective in transformations of related compounds. A notable example is the copper-catalyzed carbonylative transformation of N-fluoro-sulfonamides into N-sulfonyl-β-homoproline esters. nih.gov This reaction proceeds via an intramolecular cyclization and intermolecular carbonylation involving a free carbon radical intermediate. nih.gov

Although 2-fluoro-2-methylpropane-1-sulfonamide is not an N-fluoro-sulfonamide, it could potentially participate in other copper-catalyzed cycles. For instance, copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions are used in cascade processes involving sulfonyl azides. nih.gov Furthermore, copper-catalyzed reactions are employed for the stereospecific fluoroalkylation of propargyl sulfonates. researchgate.net A hypothetical catalytic cycle involving 2-fluoro-2-methylpropane-1-sulfonamide could be initiated by the deprotonation of the sulfonamide N-H bond, followed by coordination to a Cu(I) or Cu(II) center. The resulting copper-amide complex could then engage in cross-coupling reactions with various partners.

| hub Catalytic Approach | api Key Intermediate | link Potential Application for 2-Fluoro-2-methylpropane-1-sulfonamide | bookmark Reference |

|---|---|---|---|

| Copper-Catalyzed Carbonylation | Free Carbon Radical | Could be adapted for functionalization of the alkyl backbone if a radical can be generated. | nih.gov |

| Copper-Catalyzed Cross-Coupling | Copper-Amide Complex | N-Arylation or N-alkenylation via coupling with aryl/vinyl halides. | General principle |

| Silver-Catalyzed Radical Cyclization | Alkyl Radical | Could be applied if the sulfonamide is N-alkenylated with a vinyl group. | rsc.org |

Atmospheric Oxidation Mechanisms of Fluorinated Sulfonamides

Fluorinated sulfonamides are known to be present in the atmosphere, where their fate is largely determined by oxidation initiated by hydroxyl (OH) radicals. cdnsciencepub.comcdnsciencepub.com For compounds containing N-H or C-H bonds, the primary degradation pathway is hydrogen atom abstraction by OH radicals. cdnsciencepub.comacs.org

In the case of 2-fluoro-2-methylpropane-1-sulfonamide, there are three potential sites for H-abstraction:

The N-H bonds of the sulfonamide group.

The C-H bonds of the methylene (-CH₂-) group.

The C-H bonds of the two methyl (-CH₃) groups.

Quantum chemical studies on similar polyfluorinated sulfonamides have shown that hydrogen abstraction from an N-H bond has a significantly higher energy barrier than abstraction from a C-H bond on an adjacent alkyl chain. cdnsciencepub.comresearchgate.net Therefore, H-abstraction from the N-H group is considered a negligible pathway. cdnsciencepub.com The dominant reaction pathway is the abstraction of a hydrogen atom from the alkyl group. cdnsciencepub.com

Once the initial H-abstraction occurs, a carbon-centered radical is formed. This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical then participates in a complex cascade of reactions with other atmospheric species (e.g., NO, NO₂, HO₂), leading to the formation of various oxidation products and ultimately to the degradation of the molecule. The atmospheric lifetime of similar fluorinated sulfonamides, determined by their reaction with OH radicals, is estimated to be in the range of 20-40 days. cdnsciencepub.comcdnsciencepub.com This persistence allows for their long-range transport in the atmosphere, contributing to the presence of fluorinated compounds in remote regions. cdnsciencepub.comresearchgate.net

Academic Applications and Future Research Directions for Fluorinated Sulfonamide Scaffolds

Role of Fluorinated Sulfonamides in Advanced Materials Science Research

The unique properties imparted by fluorine atoms have led to the exploration of fluorinated compounds, including fluorinated sulfonamides, in the field of materials science. The high thermal and chemical stability associated with the carbon-fluorine bond makes these materials suitable for applications in harsh environments. mdpi.com

Exploration in Polymer and Supramolecular Chemistry

Fluorinated polymers constitute a significant class of materials with a wide array of applications, owing to their exceptional chemical resistance, thermal stability, and low surface energy. mdpi.com While research on polymers specifically derived from 2-Fluoro-2-methylpropane-1-sulfonamide is not extensively documented, the principles of incorporating fluorinated sulfonamide moieties into polymer backbones are being explored. Such polymers could potentially exhibit unique solubility, thermal, and surface properties.

In supramolecular chemistry, the ability of fluorine to participate in non-covalent interactions such as C-F···H hydrogen bonds and other dipole-dipole interactions is of great interest. strath.ac.uk These weak interactions can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. The incorporation of fluorinated sulfonamide groups could, therefore, be a strategy to control the packing and properties of crystalline materials.

Development of Specialty Surfactants and Functional Materials

Fluorinated surfactants are well-known for their exceptional ability to lower the surface tension of water and for their high stability. researchgate.net These properties stem from the oleophobic and hydrophobic nature of the perfluoroalkyl chains. nih.gov Per- and polyfluoroalkyl substances (PFAS), which include perfluorinated sulfonamides, have been used in a variety of applications requiring high surface activity. nih.gov

The development of novel fluorinated surfactants containing sulfonamide groups could lead to materials with tailored properties for specific applications, such as in coatings, fire-fighting foams, and in the oil and gas industry. researchgate.net Furthermore, the unique electronic properties of fluorinated sulfonamides could be harnessed in the design of functional materials for electronics and other advanced technologies.

Theoretical Frameworks for Predicting Structure-Reactivity Relationships in Fluorinated Sulfonamides

The prediction of structure-reactivity relationships in fluorinated sulfonamides is a critical aspect of designing novel compounds with desired chemical and biological activities. Computational chemistry provides powerful tools to understand and forecast how the introduction of fluorine atoms into a sulfonamide scaffold influences its properties. These theoretical frameworks allow researchers to model molecular structures, electronic properties, and reaction mechanisms, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules.

A cornerstone of these theoretical approaches is Density Functional Theory (DFT) . DFT calculations are widely employed to investigate the electronic structure of molecules. For fluorinated sulfonamides, DFT can be used to determine key parameters such as molecular orbital energies, electron density distribution, and electrostatic potential maps. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule; a larger gap generally implies greater stability and lower reactivity. By calculating these values for different fluorinated sulfonamide isomers, researchers can predict their relative stabilities and potential for undergoing chemical reactions.

Furthermore, DFT can be used to model the impact of fluorination on the acidity of the sulfonamide N-H bond. The high electronegativity of fluorine can lead to significant changes in the electron distribution within the molecule, which in turn affects the pKa of the sulfonamide group. Accurate prediction of pKa is crucial, as it influences the binding of sulfonamide-based inhibitors to enzymes, a common application for this class of compounds. For instance, fluorination of a benzenesulfonamide (B165840) ring has been shown to lower the pKa of the sulfonamide group, which can strengthen its interaction with target enzymes like carbonic anhydrase. acs.org

Another important theoretical framework is Quantum Theory of Atoms in Molecules (QTAIM) . QTAIM analysis can be used to characterize the nature of chemical bonds within a fluorinated sulfonamide molecule, including the C-F and S-N bonds. This provides insights into bond strengths and the nature of intramolecular interactions, which are crucial for understanding the molecule's conformational preferences and stability.

These theoretical frameworks are not mutually exclusive and are often used in combination to provide a comprehensive understanding of structure-reactivity relationships. The data generated from these computational studies, such as predicted NMR chemical shifts and vibrational frequencies, can be compared with experimental results to validate the theoretical models. mdpi.com

Below is an interactive data table summarizing the application of various theoretical frameworks in the study of fluorinated sulfonamides.

| Theoretical Framework | Application in Fluorinated Sulfonamides | Key Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO-LUMO energies), prediction of pKa values, modeling of reaction pathways. | Provides understanding of chemical reactivity, stability, and acidity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and intramolecular interactions. | Offers insights into molecular stability and conformational preferences. |

| Molecular Dynamics (MD) Simulations | Simulation of protein-ligand interactions and conformational dynamics. | Elucidates binding mechanisms and helps in optimizing drug candidates. |

Future Prospects for Novel Fluorinated Sulfonamide Discovery and Utilization in Research

The field of fluorinated sulfonamides is poised for significant growth, with numerous opportunities for the discovery of novel compounds and their application in various areas of scientific research. The unique properties imparted by fluorine, combined with the versatile chemical nature of the sulfonamide group, make this class of compounds a rich area for future exploration. researchgate.net

One of the most promising future directions is in the field of medicinal chemistry . The introduction of fluorine into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and membrane permeability. tandfonline.commdpi.comnih.gov We can anticipate the development of new fluorinated sulfonamide-based therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. ajchem-b.com The ability to fine-tune the electronic properties of the sulfonamide group through fluorination will continue to be a valuable strategy in the design of potent and selective enzyme inhibitors. acs.org

In the realm of agrochemicals , fluorinated sulfonamides have already demonstrated their utility as herbicides and plant growth regulators. researchgate.net Future research will likely focus on the development of more potent and selective agrochemicals with improved environmental profiles. The design of novel fluorinated sulfonamides could lead to new modes of action, helping to combat the growing problem of resistance to existing herbicides and pesticides.

The development of novel synthetic methodologies will be crucial for accessing a wider range of fluorinated sulfonamide scaffolds. While established methods exist, there is a continuous need for more efficient, selective, and environmentally friendly synthetic routes. nih.goveurekalert.orgtandfonline.com This includes the development of new fluorinating reagents and catalytic systems for the direct and late-stage fluorination of sulfonamide-containing molecules. Such advancements will enable the synthesis of previously inaccessible structures and facilitate the exploration of a broader chemical space.

Furthermore, the unique properties of fluorinated sulfonamides make them attractive candidates for applications in materials science . Their thermal stability and specific electronic properties could be harnessed in the development of new polymers, liquid crystals, and other advanced materials. For example, highly fluorinated sulfonamides have been investigated for their surfactant properties. nih.gov

The synergy between computational and experimental approaches will continue to drive the discovery of new fluorinated sulfonamides. As theoretical models become more accurate and predictive, they will play an increasingly important role in the rational design of molecules with tailored properties. This integrated approach will accelerate the discovery-to-application timeline for novel fluorinated sulfonamides.

The future of fluorinated sulfonamide research is bright, with the potential for significant contributions to medicine, agriculture, and materials science. The continued exploration of this versatile class of compounds is expected to yield a wealth of new scientific knowledge and practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.